- Crisaborole intermediate, preparation method and application thereof in preparing crisaborole, China, , ,
Cas no 946427-03-8 (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol)
946427-03-8 structure
Product Name:3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
كاس عدد:946427-03-8
وسط:C13H19BO3
ميغاواط:234.099164247513
MDL:MFCD16994289
CID:1082857
PubChem ID:57443272
Update Time:2024-10-25
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 3-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenol
- 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Phenol
- 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (ACI)
- ALBB-027790
- SCHEMBL257840
- DTXSID50726480
- MB15283
- AKOS022193786
- (4-HYDROXY-2-METHYLPHENYL)BORONIC ACID PINACOL ESTER
- SY258371
- CS-0089469
- PHENOL, 3-METHYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
- 946427-03-8
- 1-Hydroxy-3-methylbenzene-4-boronic Acid Pinacol Ester
- 4-Hydroxy-2-methylphenylboronic Acid Pinacol Ester
- KQELZLCLCNPDMC-UHFFFAOYSA-N
- DA-19451
- AS-38945
- MFCD16994280
- 3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenol
- 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
-
- MDL: MFCD16994289
- نواة داخلي: 1S/C13H19BO3/c1-9-8-10(15)6-7-11(9)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3
- مفتاح Inchi: KQELZLCLCNPDMC-UHFFFAOYSA-N
- ابتسامات: OC1C=C(C)C(B2OC(C)(C)C(C)(C)O2)=CC=1
حساب السمة
- نوعية دقيقة: 234.1427246g/mol
- النظائر كتلة واحدة: 234.1427246g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 17
- تدوير ملزمة العد: 1
- تعقيدات: 274
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 38.7Ų
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| TRC | B101698-2.5g |
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
946427-03-8 | 2.5g |
$ 64.00 | 2023-04-19 | ||
| TRC | B101698-5g |
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
946427-03-8 | 5g |
$ 81.00 | 2023-04-19 | ||
| TRC | B101698-25g |
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
946427-03-8 | 25g |
$ 98.00 | 2023-04-19 | ||
| eNovation Chemicals LLC | D920273-5g |
4-Hydroxy-2-methylphenylboronic Acid Pinacol Ester |
946427-03-8 | 95% | 5g |
$910 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1106719-5g |
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
946427-03-8 | 95% | 5g |
$980 | 2024-07-23 | |
| abcr | AB416732-500 mg |
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
946427-03-8 | 500mg |
€224.90 | 2023-06-16 | ||
| abcr | AB416732-1 g |
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
946427-03-8 | 1g |
€294.90 | 2023-06-16 | ||
| abcr | AB416732-5 g |
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
946427-03-8 | 5g |
€924.50 | 2023-06-16 | ||
| Chemenu | CM219328-25g |
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
946427-03-8 | 95%+ | 25g |
$1987 | 2022-08-31 | |
| eNovation Chemicals LLC | D546165-10g |
3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
946427-03-8 | 95% | 10g |
$1160 | 2024-05-24 |
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; rt → 25 °C; 2 h, 25 °C
1.2 Reagents: Water
1.2 Reagents: Water
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Tetrabutylammonium fluoride Solvents: Acetone , Acetonitrile , Water ; 39 min, -5 °C
المراجع
- Metal-free borylation of electron-rich aryl (pseudo)halides under continuous-flow photolytic conditions, Organic Chemistry Frontiers, 2016, 3(7), 875-879
طريقة الإنتاج 3
رد فعل الشرط
1.1 Catalysts: Tricyclohexylphosphine , Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ; 1.5 h, rt
1.2 Reagents: Potassium acetate ; 20 h, rt → 80 °C; 80 °C → rt
1.2 Reagents: Potassium acetate ; 20 h, rt → 80 °C; 80 °C → rt
المراجع
- Arylpyrazole derivatives as FXR agonists and their preparation, pharmaceutical compositions and use in the treatment of dyslipidemia and related diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Tricyclohexylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 1.5 h, rt
1.2 Reagents: Potassium acetate ; 20 h, rt → 80 °C; cooled
1.2 Reagents: Potassium acetate ; 20 h, rt → 80 °C; cooled
المراجع
- Preparation of 3-phenylisoxazole derivatives for treatment of dyslipidemia, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Solvents: Toluene ; 6 h, rt → 110 °C
المراجع
- Preparation of diol- or boron-containing pyrimidine and imidazo[1,2-a]pyridine, and quinoline derivatives as Bcr-abl tyrosine-kinase ligands capable of dimerizing in an aqueous solution, and methods of using same, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 18 h, 90 °C
المراجع
- Preparation of 3-oxo-2,3-dihydropyridazin-4-ylurea derivatives as PDE4 inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
المراجع
- Preparation of 3-oxo-2,3-dihydropyridazin-4-ylurea derivatives as PDE4 inhibitors, European Patent Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 24 h, 90 °C
المراجع
- Preparation of biphenyl compounds useful as immunomodulators for treatment of cancer, infectious diseases, and septic shock, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Solvents: Diethyl ether ; 18 h, rt
المراجع
- Preparation of labeled aromatic amino acids via late-stage 18F-fluorination of chiral nickel and copper complexes, Chemical Communications (Cambridge, 2020, 56(66), 9505-9508
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt → 95 °C; 6 h, 95 °C
المراجع
- Preparation of pyridine derivatives as tubulin-src kinase double target inhibitor and antitumor agents, China, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Sodium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Polyethylene glycol ; 10.0 h, 90 °C
المراجع
- An improved procedure for the synthesis of arylboronates by palladium-catalyzed coupling reaction of aryl halides and bis(pinacolato)diboron in polyethylene glycol, Applied Organometallic Chemistry, 2011, 25(7), 537-541
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Potassium acetate Solvents: Dimethylformamide ; rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 19 h, 80 °C; 80 °C → rt
1.3 Reagents: Water
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 19 h, 80 °C; 80 °C → rt
1.3 Reagents: Water
المراجع
- Preparation of isoxazole compounds as therapeutic farnesoid X receptor agonists, United States, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Catalysts: Tricyclohexylphosphine , Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ; 1.5 h, rt
1.2 Reagents: Potassium acetate ; 20 h, rt → 80 °C; 80 °C → rt
1.2 Reagents: Potassium acetate ; 20 h, rt → 80 °C; 80 °C → rt
المراجع
- Aryltriazole derivatives as FXR modulators and their preparation, pharmaceutical compositions and use in the treatment of dyslipidemia and related diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 15 h, 90 °C
المراجع
- Preparation of pyrrolopyridazine compounds as kinase inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 18 h, 80 °C
المراجع
- 1,7-Naphthyridine derivatives as p38 MAP kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 18 h, 80 °C; cooled
المراجع
- Preparation of pyridin-3-amine derivatives as p38 mitogen-activated protein kinase inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 80 °C; 80 °C → rt
المراجع
- Synthesis of substituted asymmetrical biphenyl amino esters as alpha helix mimetics, Tetrahedron, 2012, 68(27-28), 5406-5414
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Triethylamine , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 5 h, 80 °C
1.2 Reagents: Methanol
1.2 Reagents: Methanol
المراجع
- Preparation of arylboronates as inhibitors of fatty acid amide hydrolase, World Intellectual Property Organization, , ,
طريقة الإنتاج 19
رد فعل الشرط
المراجع
- Use of Intramolecular 1,5-Sulfur-Oxygen and 1,5-Sulfur-Halogen Interactions in the Design of N-Methyl-5-aryl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,4-thiadiazol-2-amine SMN2 Splicing Modulators, Journal of Medicinal Chemistry, 2021, 64(8), 4744-4761
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Raw materials
- 2,3-Dimethylbutane-2,3-diol
- (4-hydroxy-2-methylphenyl)boronic acid
- Trimethyl[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane
- 4-Bromo-3-methylphenol
- Bis(pinacolato)diborane
- Pinacolborane
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Preparation Products
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol الوثائق ذات الصلة
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
946427-03-8 (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) منتجات ذات صلة
- 1375301-93-1(2-(2-Isopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 948592-58-3(2-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol)
- 914675-53-9(1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[2,4,6-tris(1-methylethyl)phenyl]-)
- 507462-90-0(3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol)
- 1196985-65-5(4-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol)
- 852110-33-9(4,4,5,5-tetramethyl-2-2-(propan-2-yl)phenyl-1,3,2-dioxaborolane)
- 1029439-74-4(5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)
- 214360-68-6(2-(4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1208459-72-6(2-(4-methoxy-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1905413-57-1(3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol)
الموردين الموصى بهم
Shaanxi pure crystal photoelectric technology co. LTD
عضو ذهبي
مورد الصين
مُحْضِر
SunaTech Inc.
عضو ذهبي
مورد الصين
مُحْضِر
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
عضو ذهبي
مورد الصين
مُحْضِر
PRIBOLAB PTE.LTD
عضو ذهبي
مورد الصين
مُحْضِر